molecular formula C13H14N2 B1627422 4-Methyl-N~1~-phenylbenzene-1,3-diamine CAS No. 6406-71-9

4-Methyl-N~1~-phenylbenzene-1,3-diamine

Cat. No.: B1627422
CAS No.: 6406-71-9
M. Wt: 198.26 g/mol
InChI Key: WZLHSDJWKAYVJT-UHFFFAOYSA-N
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Description

4-Methyl-N~1~-phenylbenzene-1,3-diamine is a diamine derivative featuring a benzene ring substituted with a methyl group at position 4 and a phenyl group attached to the N1 amine. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals.

Properties

CAS No.

6406-71-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-methyl-1-N-phenylbenzene-1,3-diamine

InChI

InChI=1S/C13H14N2/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3

InChI Key

WZLHSDJWKAYVJT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=C2)N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of 4-methyl-N~1~-phenylbenzene-1,3-diamine and its analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound N1-phenyl, 4-methyl Not provided Potential ligand, conjugation for materials -
N1,N1-Diethyl-4-methylbenzene-1,3-diamine N1,N1-diethyl, 4-methyl 178.27 Increased lipophilicity, simpler synthesis
5-(tert-butyl)-2-methoxy-N1,N3-dimethylbenzene-1,3-diamine N1,N3-dimethyl, 2-methoxy, 5-tert-butyl 222.33 Enhanced steric bulk, potential for catalysis
N-1,3-Dimethylbutyl-N'-phenyl-p-phenylenediamine N1-dimethylbutyl, N4-phenyl, para-substituted Not provided Antioxidant applications, stability in polymers
4-Methyl-5-nitrobenzene-1,3-diamine 4-methyl, 5-nitro Not provided Electron-withdrawing nitro group, reactivity

Electronic and Steric Effects

  • Methyl vs. Nitro Groups : The methyl group in this compound is electron-donating, enhancing electron density on the benzene ring. In contrast, 4-methyl-5-nitrobenzene-1,3-diamine () has a nitro group, which is strongly electron-withdrawing, increasing reactivity toward electrophilic substitution but reducing stability .
  • Aromatic vs. Aliphatic Substituents: The N1-phenyl group in the main compound enables π-π stacking interactions, useful in materials science. Conversely, N1,N1-diethyl-4-methylbenzene-1,3-diamine () features aliphatic ethyl groups, improving solubility in non-polar solvents but reducing conjugation .

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